An In-depth Technical Guide to the Synthesis and Characterization of 1-Amino-2-methylindoline
An In-depth Technical Guide to the Synthesis and Characterization of 1-Amino-2-methylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-amino-2-methylindoline, a key intermediate in the pharmaceutical industry. The document details a robust synthetic protocol, outlines the principal characterization methods, and presents key physical and chemical data in a structured format. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, facilitating a deeper understanding of this important molecule.
Introduction
1-Amino-2-methylindoline is a heterocyclic amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its most notable application is as a precursor to Indapamide, a widely used diuretic and antihypertensive agent.[1][2][3] The purity and characterization of 1-amino-2-methylindoline are therefore of paramount importance in ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed methodology for its preparation and a summary of its key analytical data.
Physicochemical Properties
A summary of the key physicochemical properties of 1-amino-2-methylindoline and its hydrochloride salt are presented in Table 1. This data is essential for its handling, storage, and use in subsequent synthetic steps.
Table 1: Physicochemical Properties of 1-Amino-2-methylindoline and its Hydrochloride Salt
| Property | 1-Amino-2-methylindoline | 1-Amino-2-methylindoline HCl | Reference(s) |
| Molecular Formula | C₉H₁₂N₂ | C₉H₁₃ClN₂ | [4][5] |
| Molecular Weight | 148.20 g/mol | 184.67 g/mol | [4][5] |
| Appearance | Off-white to slightly red powder | Almost white or light brown crystalline powder | [5][6] |
| Melting Point | 41 °C | 186-190 °C | [6][7] |
| Boiling Point | 256.9 °C (Predicted) | Not available | [6] |
| CAS Number | 31529-46-1 | 102789-79-7 | [4][5] |
Synthesis of 1-Amino-2-methylindoline
The synthesis of 1-amino-2-methylindoline is typically achieved through the nitrosation of 2-methylindoline followed by a reduction of the resulting N-nitroso intermediate. A detailed experimental protocol based on established methods is provided below.[8][9]
Experimental Protocol
Materials:
-
2-methylindoline (140 g)
-
Methanol (1 L)
-
Concentrated Hydrochloric Acid (approx. 95 ml)
-
Sodium Nitrite (73 g)
-
Sodium Bicarbonate
-
Zinc Dust (156 g)
-
Ammonium Carbonate (264 g)
-
Toluene
-
Heptane
-
Water
Procedure:
-
Dissolution: Dissolve 140 g of 2-methylindoline in 1 liter of methanol.
-
Acidification: Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool the mixture to 15°C.
-
Nitrosation: Prepare a 25% solution of sodium nitrite (73 g) in water. Add this solution dropwise to the reaction mixture while maintaining the temperature between 5-10°C.
-
Neutralization: Adjust the pH of the solution to approximately 7.5 with sodium bicarbonate.
-
Reduction: Add 156 g of zinc dust to the mixture. While keeping the mixture at about 5°C, add a solution of 264 g of ammonium carbonate in 1 liter of water over a period of about 1.5 hours.
-
Reaction Completion: Stir the mixture at 5-10°C, then warm to 40°C.
-
Work-up: Filter the mixture and wash the residue with toluene. Combine the filtrate and the toluene washes, and separate the aqueous layer.
-
Isolation and Purification: Remove the toluene from the organic layer in vacuo. Recrystallize the residue from heptane to yield 1-amino-2-methylindoline.[8][9]
Synthesis Workflow
Caption: Synthesis workflow for 1-amino-2-methylindoline.
Characterization Data
The identity and purity of the synthesized 1-amino-2-methylindoline can be confirmed using various analytical techniques. A summary of the expected characterization data is presented below.
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation of 1-amino-2-methylindoline.
Table 2: Spectroscopic Data for 1-Amino-2-methylindoline
| Technique | Data | Reference(s) |
| ¹³C NMR | Spectra available in databases | [4] |
| GC-MS | Spectra available in databases | [4][10] |
| IR Spectroscopy | Data available upon request from suppliers | [10] |
Chromatographic Data
Thin Layer Chromatography (TLC) is a common method for monitoring the progress of the reaction and assessing the purity of the final product.
Table 3: Chromatographic Data for 1-Amino-2-methylindoline
| Technique | Conditions | Reference(s) |
| TLC | Stationary Phase: Silica Gel PlateMobile Phase: Chloroform/Acetic Acid (9:1) | [8][9] |
Role in Pharmaceutical Synthesis
1-Amino-2-methylindoline is a key intermediate in the synthesis of Indapamide. The synthetic pathway involves the condensation of 1-amino-2-methylindoline with 4-chloro-3-sulfamoylbenzoyl chloride.
Caption: Role of 1-amino-2-methylindoline in Indapamide synthesis.
Safety Information
1-Amino-2-methylindoline is harmful if swallowed.[4] The hydrochloride salt is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 1-amino-2-methylindoline. The provided experimental protocol offers a reliable method for its preparation, and the tabulated physicochemical and analytical data serve as a valuable reference for its identification and quality control. A thorough understanding of the synthesis and properties of this key intermediate is essential for the efficient and safe production of Indapamide and other related pharmaceutical compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 1-Amino-2-methylindoline | C9H12N2 | CID 169315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. prepchem.com [prepchem.com]
- 9. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
